molecular formula C17H13ClN4O6S B2362056 5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate CAS No. 442679-03-0

5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate

Cat. No.: B2362056
CAS No.: 442679-03-0
M. Wt: 436.82
InChI Key: POWYNRVWNKJVTM-UHFFFAOYSA-N
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Description

5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate is an organic compound that features a pyrazole ring substituted with an amino group and a tosyl group, along with a benzoate moiety substituted with a chlorine and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the pyrazole ring

    Reduction: Amino derivatives of the benzoate moiety

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-tosyl-1H-pyrazol-3-yl 2-chloro-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O6S/c1-10-2-5-12(6-3-10)29(26,27)21-15(19)9-16(20-21)28-17(23)13-8-11(22(24)25)4-7-14(13)18/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWYNRVWNKJVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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